2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine
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Overview
Description
2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a nitrophenyl group at the second position and a phenylethyl group attached to the nitrogen atom at the fourth position of the quinazoline ring
Preparation Methods
The synthesis of 2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of o-aminobenzamides with appropriate reagents.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to the phenyl ring.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a substitution reaction, where the nitrogen atom of the quinazoline ring is alkylated with a phenylethyl halide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced with other alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The quinazoline core can interact with specific binding sites, modulating the activity of the target protein and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine include other quinazoline derivatives such as:
2-phenylquinazolin-4-amine: Lacks the nitrophenyl group, which may result in different biological activity.
2-(4-methoxyphenyl)-N-(1-phenylethyl)quinazolin-4-amine: Contains a methoxy group instead of a nitro group, potentially altering its reactivity and interactions.
2-(4-chlorophenyl)-N-(1-phenylethyl)quinazolin-4-amine: Features a chloro group, which can influence its chemical properties and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15(16-7-3-2-4-8-16)23-22-19-9-5-6-10-20(19)24-21(25-22)17-11-13-18(14-12-17)26(27)28/h2-15H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDRXBPBRGLEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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